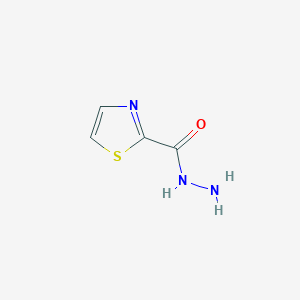

Thiazole-2-carbohydrazide

Übersicht

Beschreibung

Thiazole-2-carbohydrazide is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing nitrogen and sulfur) conjugated with a carbohydrazide (-CONHNH₂) group at the 2-position. This scaffold is a versatile intermediate in medicinal and industrial chemistry due to its ability to form hydrazone derivatives through condensation reactions with aldehydes or ketones . It is synthesized via hydrazinolysis of thiazole-2-carboxylate esters (e.g., ethyl benzo[d]thiazole-2-carboxylate) under reflux conditions with hydrazine hydrate in ethanol . The compound’s reactivity and structural flexibility have led to its use in developing anticancer, antimicrobial, and anti-tubercular agents, as well as corrosion inhibitors .

Vorbereitungsmethoden

Die Synthese von AZD6703 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung von Chinazolinonderivaten beinhalten .

Analyse Chemischer Reaktionen

AZD6703 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen können auftreten, insbesondere am Chinazolinonkern, um verschiedene Substituenten einzuführen und die Eigenschaften der Verbindung zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Thiazole-2-carbohydrazide derivatives have been extensively studied for their anticancer properties. Researchers have synthesized various thiazole derivatives that exhibit potent activity against different cancer cell lines. For instance, compounds derived from this compound have shown promising results against hepatocellular carcinoma (HepG-2) and lung adenocarcinoma (A549) cells.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Compound A | HepG-2 | 23.30 ± 0.35 | Strong selectivity |

| Compound B | A549 | >1000 | High apoptosis percentage |

These compounds often utilize structure-activity relationship (SAR) studies to optimize their efficacy, indicating that modifications to the thiazole ring can significantly enhance anticancer activity .

Antimicrobial Properties

this compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its derivatives have been evaluated for their ability to inhibit the growth of resistant strains, showcasing potential as a lead compound in antibiotic development.

Agricultural Applications

This compound is being explored in agrochemical formulations due to its efficacy as a fungicide and herbicide. The compound's ability to inhibit specific enzymes in plant pathogens makes it a candidate for developing new agricultural products that can combat crop diseases effectively.

Table 2: Agricultural Efficacy of Thiazole Derivatives

| Compound | Target Pathogen | Mode of Action | Efficacy |

|---|---|---|---|

| Compound C | Fusarium spp. | Enzyme inhibitor | Effective |

| Compound D | Alternaria spp. | Growth inhibition | High |

Research indicates that thiazole derivatives can disrupt metabolic pathways in fungi, leading to effective disease management strategies in crops .

Material Science

This compound has applications in the synthesis of novel materials, particularly in the development of polymers and nanocomposites. Its ability to form coordination complexes with metals enhances its utility in creating materials with specific properties, such as increased thermal stability and electrical conductivity.

Case Study: Synthesis of Metal Complexes

A study demonstrated the synthesis of metal complexes using this compound as a ligand. These complexes exhibited unique catalytic properties that could be harnessed in various chemical reactions, showcasing the compound's versatility beyond biological applications .

In Silico Studies

Recent advancements in computational chemistry have led to the use of this compound in virtual screening processes aimed at identifying new drug candidates. Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to various biological targets, facilitating the rational design of more potent compounds with reduced side effects.

Wirkmechanismus

AZD6703 exerts its effects by inhibiting p38 mitogen-activated protein kinase 14 (MAPK14). This kinase is critical for the regulation of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-1 beta. By inhibiting MAPK14, AZD6703 reduces the production of these cytokines, thereby modulating the inflammatory response. The compound is highly selective for the alpha and beta forms of p38 and is inactive at the gamma and delta forms .

Vergleich Mit ähnlichen Verbindungen

Thiazole-2-carbohydrazide shares functional similarities with other carbohydrazide derivatives but differs in structural motifs, synthesis routes, and biological activities. Below is a detailed comparison:

Key Observations :

- Substituents like bromophenyl (HD30–HD32) or methyl/phenyl groups (4-Methyl-2-phenylthiazole-5-carbohydrazide) modulate electronic properties and steric hindrance, affecting reactivity and target binding .

Key Observations :

- Anticancer Activity : this compound derivatives exhibit lower IC50 values (micromolar range) compared to benzothiazole analogs, possibly due to reduced steric bulk and enhanced ROS generation .

- Anti-Tubercular Activity: Benzothiazole derivatives (e.g., 16c–d) show superior activity (MIC = 25–50 μg/mL) over non-fused thiazoles, likely due to improved target affinity in mycobacterial enzymes .

- Corrosion Inhibition : this compound derivatives with electron-withdrawing groups (e.g., bromophenyl in HD30–HD32) demonstrate higher inhibition efficiency via stronger adsorption on metal surfaces .

Biologische Aktivität

Thiazole-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Overview of Thiazole Compounds

Thiazole derivatives are known for their broad spectrum of biological activities. The thiazole ring serves as a crucial pharmacophore in various therapeutic agents, contributing to activities such as:

- Antimicrobial (antibacterial, antifungal)

- Anticancer

- Anti-inflammatory

- Analgesic

- Antioxidant

The versatility of thiazole compounds is evident in their incorporation into over 18 FDA-approved drugs .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it and its derivatives possess potent activity against various bacterial strains, including multidrug-resistant organisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against clinically relevant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like gentamicin. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|---|

| 4 | S. aureus ATCC 6538P | 7.81 | 15 |

| 4 | E. coli ATCC 25922 | 3.91 | 7 |

These findings suggest that this compound derivatives may serve as effective alternatives in treating resistant infections .

Anticancer Activity

Research indicates that this compound also demonstrates anticancer potential. Various studies have focused on its efficacy against different cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies conducted on Hepatocellular carcinoma cell lines (HepG-2) revealed that specific thiazole derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. For example:

| Compound | Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|---|

| 9 | HepG-2 | 1.61 | 5 |

| 10 | HepG-2 | 1.98 | 5 |

The structural activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced the anticancer activity of these compounds .

Anti-inflammatory and Analgesic Effects

This compound derivatives have also been investigated for their anti-inflammatory and analgesic properties. In one study, a series of thiazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Findings on Anti-inflammatory Activity

The synthesized thiazole carboxamide derivatives showed promising COX inhibition with varying potency across the series, indicating potential for development into anti-inflammatory agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Moderate to good activity against fungal strains |

| Anticancer | Significant cytotoxicity against various cancer cell lines |

| Anti-inflammatory | Inhibition of COX enzymes |

| Analgesic | Pain relief comparable to standard analgesics |

Q & A

Basic Questions

Q. What are the standard synthetic protocols for Thiazole-2-carbohydrazide derivatives?

this compound derivatives are typically synthesized via hydrazinolysis of thiazole esters or amides. For example, refluxing ethyl benzo[d]thiazole-2-carboxylate with hydrazine hydrate in ethanol or water yields the corresponding carbohydrazide . Key parameters include solvent choice (water for eco-friendly synthesis or ethanol for higher solubility ), reaction time (1–3 hours), and stoichiometric ratios (e.g., 2.2 equivalents of hydrazine hydrate ).

Q. Which spectroscopic methods are critical for characterizing this compound compounds?

- 1H/13C NMR : Used to confirm hydrazide formation (e.g., disappearance of ester carbonyl signals and appearance of NH peaks at δ 10–11 ppm ).

- Mass spectrometry (ESI-MS) : Validates molecular weight and purity .

- HPLC : Assesses compound purity (e.g., retention times for analogs like 32–36 in peptidomimetic studies ).

Q. What are the primary applications of this compound in drug discovery?

This scaffold is a precursor for pharmacologically active heterocycles, such as antimicrobial thiadiazoles or anticonvulsant analogs like Riluzole derivatives . Its hydrazide group enables condensation with aldehydes/ketones to form bioactive Schiff bases .

Advanced Research Questions

Q. How can solvent selection impact the yield and purity of this compound derivatives?

- Water : Eco-friendly but may require longer reaction times (e.g., 83% yield in water vs. 22–98% in ethanol ).

- Ethanol : Enhances solubility of aromatic substrates but risks ester side reactions. Contradictions in yields (e.g., 5% vs. 98% purity in peptidomimetic analogs ) highlight the need for substrate-specific optimization .

Q. What strategies resolve spectral data contradictions in novel this compound analogs?

- Comparative analysis : Cross-reference with literature NMR shifts (e.g., δ 10.52 ppm for NH in DMSO-d6 ).

- Solvent effects : Test spectra in polar aprotic solvents (e.g., DMSO vs. CDCl3) to stabilize NH protons .

- X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry .

Q. How can researchers mitigate side reactions during hydrazide synthesis?

- Stoichiometric control : Excess hydrazine hydrate (2.2 eq.) minimizes incomplete reactions .

- Temperature modulation : Reflux at 80–100°C avoids decomposition of sensitive substituents .

- Purification : Column chromatography or recrystallization removes byproducts like unreacted amines or hydrazine adducts .

Q. What computational methods support the design of this compound-based therapeutics?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity tuning .

- Molecular docking : Screen derivatives against targets (e.g., GABA receptors for anticonvulsant activity ).

- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetics .

Q. Methodological Guidance

- Experimental design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis-driven studies .

- Data interpretation : Use PICO frameworks to align spectral data with biological outcomes .

- Reproducibility : Document solvent grades, reaction atmospheres, and purification steps meticulously .

Eigenschaften

IUPAC Name |

1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJYIWMGTSMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633957 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16733-90-7 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.